

Comparative toxicity of Bromodichloromethane and other trihalomethanes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bromodichloromethane**

Cat. No.: **B127517**

[Get Quote](#)

A Comparative Guide to the Toxicity of **Bromodichloromethane** and Other Trihalomethanes

This guide provides a detailed comparison of the toxicological profiles of **bromodichloromethane** (BDCM) and other common trihalomethanes (THMs), including chloroform, bromoform, and dibromochloromethane. These compounds are frequently found as disinfection byproducts in chlorinated drinking water.^[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed methodologies, and pathway visualizations.

Comparative Toxicity Overview

Trihalomethanes exhibit a range of toxic effects, with notable differences between the brominated compounds and chloroform. Generally, brominated THMs such as **bromodichloromethane**, bromoform, and dibromochloromethane are reported to be cytotoxic, genotoxic, and mutagenic, whereas chloroform is considered primarily cytotoxic.^{[2][3]}

Cytotoxicity

Cytotoxicity assays are crucial for determining a chemical's toxicity at the cellular level. The Chinese Hamster Ovary (CHO) cell cytotoxicity assay, for example, measures the reduction in cell density after a 72-hour exposure to a substance.^[4] Studies have shown that THMs induce cytotoxic effects, which may play a role in their carcinogenicity.^[5] The delivery vehicle can also influence cytotoxicity, with corn oil gavage showing more acute toxicity than aqueous solutions.^[5]

Genotoxicity

Genotoxicity refers to the ability of a chemical to damage DNA. While some in vitro studies in bacterial and mammalian cells have shown evidence of genotoxicity for brominated THMs, in vivo studies have often yielded conflicting or negative results.^[6] For instance, **bromodichloromethane**, chlorodibromomethane, and bromoform did not cause unscheduled DNA synthesis in rat liver and have not demonstrated significant genotoxic activity in mammals in some studies.^[6] However, other research indicates that brominated THMs can be mutagenic.^{[2][7]}

Carcinogenicity

Animal studies have provided evidence of the carcinogenic potential of several THMs.^[8] The U.S. Environmental Protection Agency (EPA) has classified **bromodichloromethane** and bromoform as probable human carcinogens (Group B2), and dibromochloromethane as a possible human carcinogen (Group C).^{[8][9]}

- **Bromodichloromethane** (BDCM): Oral exposure has been shown to cause kidney, liver, and large intestine tumors in rats and mice.^{[10][11][12]}
- Chloroform: Associated with renal and liver tumors in rats and mice.^[11]
- Bromoform: Linked to an increased incidence of adenomatous polyps and adenocarcinomas of the large intestine in rats.^{[8][13]}
- Dibromochloromethane (DBCM): Has been shown to induce liver tumors in mice.^[8]

Human epidemiological studies have suggested a possible association between long-term exposure to chlorinated drinking water containing THMs and an increased risk of cancer, particularly bladder cancer, but have not definitively linked specific THMs to cancer in humans due to the mixed nature of the exposure.^{[10][11][12]}

Organ-Specific Toxicity

The primary target organs for THM toxicity are the liver and kidneys.^{[9][14]}

- Hepatotoxicity: All four major THMs have been observed to cause liver toxicity.^[9] Studies in rats indicated that **bromodichloromethane** caused more persistent liver toxicity than

chloroform at 48 hours post-exposure.[5][15] Effects range from fatty infiltration to centrilobular necrosis.[16]

- Nephrotoxicity: Kidney damage is another significant effect. **Bromodichloromethane** appears to be slightly more toxic to the kidney at lower doses compared to chloroform.[5][15] Kidney damage is characterized by necrosis of the proximal tubules.[16]

Data Summary Tables

Table 1: Comparative Genotoxicity of Trihalomethanes

Compound	Ames Test Result	In Vitro Mammalian Cell Assays	In Vivo Micronucleus Test (Mouse)	In Vivo Unscheduled DNA Synthesis (Rat Liver)
Bromodichloromethane	Mixed/Positive[7]	Chromosomal aberrations reported[10]	Negative	Negative[6]
Chloroform	Generally Negative	Mixed Results	Negative	Negative
Bromoform	Mixed/Positive[2][7]	Sister chromatid exchange, chromosomal aberrations[7]	Negative	Negative[6]
Dibromochloromethane	Mixed/Positive[7]	Sister chromatid exchange, chromosomal aberrations[7]	Negative	Negative[6]

Table 2: Comparative Carcinogenicity in Rodents (Oral Gavage Studies)

Compound	Species	Target Organs for Tumors	EPA Carcinogen Classification
Bromodichloromethane	Rat, Mouse	Kidney, Liver, Large Intestine[12]	Group B2 (Probable Human Carcinogen) [9]
Chloroform	Rat, Mouse	Liver, Kidney[11]	Group B2 (Probable Human Carcinogen) [9]
Bromoform	Rat	Large Intestine[13]	Group B2 (Probable Human Carcinogen) [9]
Dibromochloromethane	Mouse	Liver[8]	Group C (Possible Human Carcinogen) [8][9]

Table 3: Comparative Acute Organ Toxicity in Rats (Oral Gavage)

Compound	Primary Target Organs	Relative Hepatotoxicity	Relative Nephrotoxicity
Bromodichloromethane	Liver, Kidney	Higher than Chloroform (at 48h)[5]	Higher than Chloroform (at lower doses)[5]
Chloroform	Liver, Kidney	High	High
Bromoform	Liver, Kidney	High	Moderate
Dibromochloromethane	Liver, Kidney	High	Moderate

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

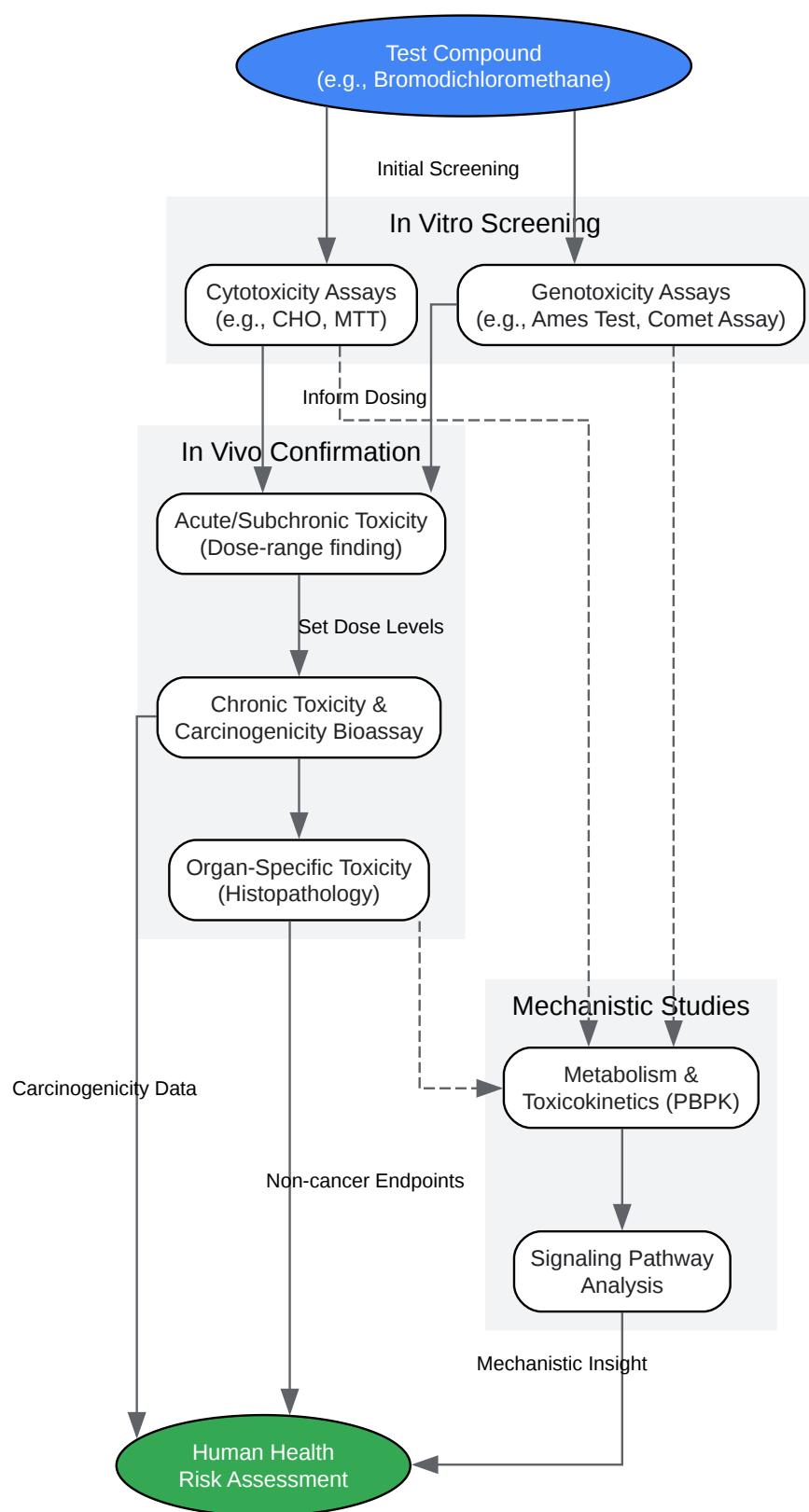
The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical compound.[\[17\]](#)

Principle: The test utilizes several strains of *Salmonella typhimurium* that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth.[\[18\]](#) The assay measures the ability of a test substance to cause reverse mutations (reversions) that restore the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.[\[19\]](#)

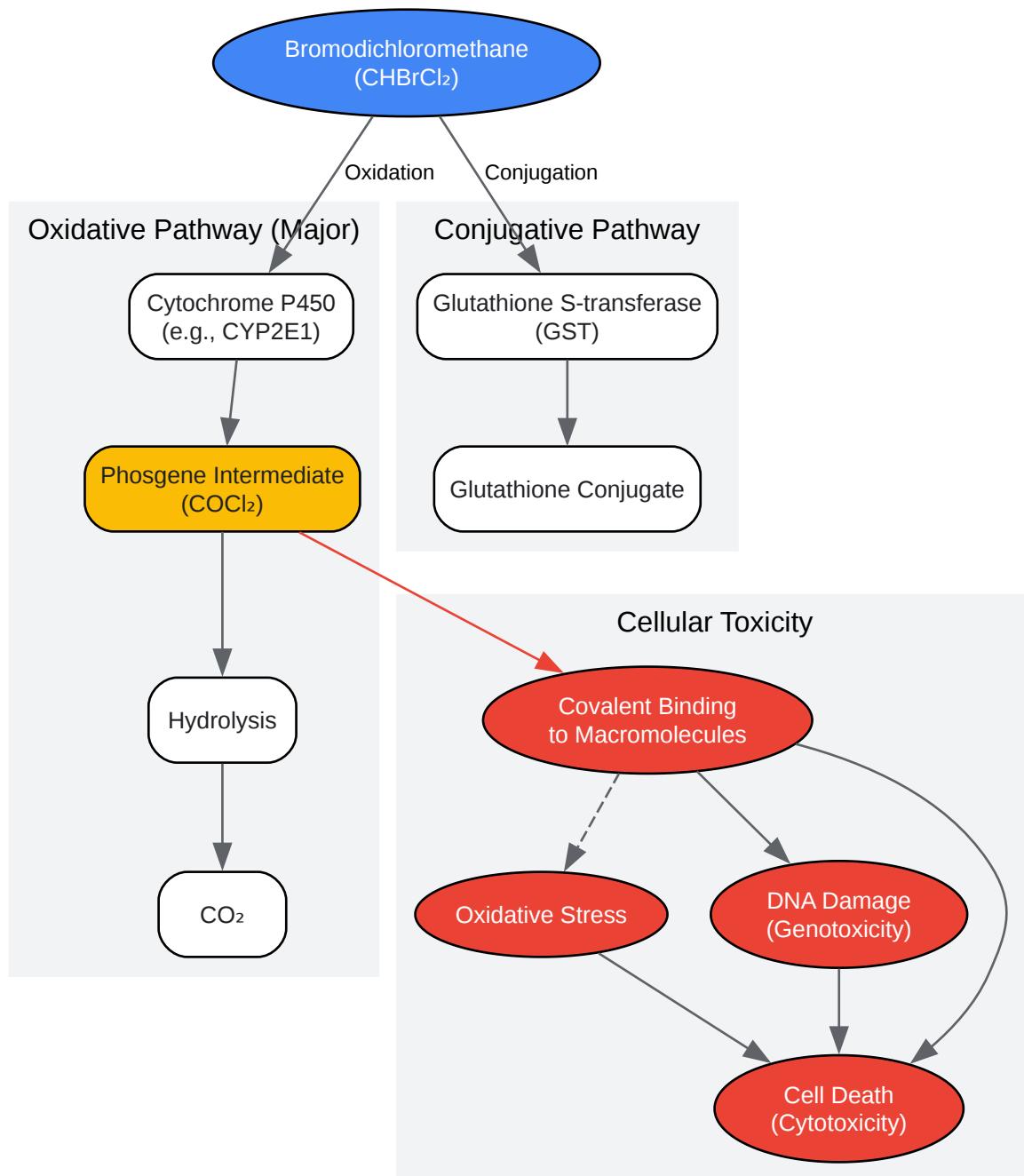
Methodology:

- **Strain Selection:** Commonly used strains include TA98, TA100, and TA102, which are sensitive to different types of mutagens.[\[18\]](#)
- **Metabolic Activation:** The test is conducted with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenates. This is to detect mutagens that require metabolic activation to become reactive.[\[18\]](#)
- **Exposure:** A suspension of the bacterial tester strain is mixed in a test tube with the test chemical (at various concentrations) and either the S9 mix or a buffer.[\[20\]](#)
- **Plating:** The mixture is combined with molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) and poured onto a minimal glucose agar plate (histidine-deficient).[\[18\]](#)[\[21\]](#)
- **Incubation:** Plates are incubated at 37°C for 48-72 hours.[\[17\]](#)
- **Analysis:** The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative (solvent) control plates. A dose-dependent increase in the number of revertant colonies suggests that the substance is mutagenic.[\[20\]](#)

Rodent Carcinogenicity Bioassay


These long-term studies are designed to evaluate the carcinogenic potential of a substance following chronic exposure.

Principle: Rodents, typically rats and mice, are exposed to the test substance over a significant portion of their lifespan (e.g., two years) to observe for the development of tumors.[22][23]


Methodology:

- Animal Selection: Young, healthy male and female rodents (e.g., F344/N rats and B6C3F1 mice) are used.[13][23] Studies typically start with at least 50 animals per sex per group.[23]
- Dose Administration: The test substance is administered, usually daily, through a relevant route of exposure (e.g., oral gavage, in drinking water, or in feed). At least three dose levels (high, medium, low) and a concurrent control group (receiving the vehicle, e.g., corn oil) are used.[23] The highest dose is typically the maximum tolerated dose (MTD), which causes some toxicity but not significant mortality.
- Duration: The study duration is typically 18-24 months for mice and 24 months for rats.[23]
- In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured regularly.[24]
- Pathology: At the end of the study, all animals (including those that die prematurely) undergo a complete necropsy. Organs and tissues are examined for gross lesions, and a comprehensive set of tissues is collected for histopathological evaluation by a board-certified pathologist.[22]
- Analysis: The incidence, multiplicity, and latency of tumors in the dosed groups are statistically compared with the control group to determine if the test substance has a carcinogenic effect.[22]

Signaling Pathways and Experimental Workflows Visualizations

[Click to download full resolution via product page](#)

Caption: General workflow for toxicological assessment of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Metabolic activation pathways of **Bromodichloromethane** (BDCM).

Discussion of Pathways

The toxicity of **bromodichloromethane** is mediated by its metabolic activation into reactive intermediates.^[25] Two primary pathways have been identified:

- Oxidative Metabolism: This is the predominant pathway, catalyzed mainly by cytochrome P450 enzymes, particularly CYP2E1.[25] This process transforms BDCM into reactive intermediates like phosgene. These electrophilic metabolites can covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular damage, oxidative stress, and cytotoxicity.[25] This binding is a key mechanism underlying both the hepatotoxicity and nephrotoxicity of THMs.
- Glutathione Conjugation: A secondary pathway involves the direct conjugation of BDCM with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).[25] While often a detoxification pathway, this process can also lead to the formation of reactive intermediates that contribute to toxicity.

Furthermore, studies have shown that trihalomethanes can alter epigenetic regulation. For example, chloroform and **bromodichloromethane** have been found to decrease the level of 5-methylcytosine in hepatic DNA and reduce methylation in the promoter region of the c-myc proto-oncogene.[26] This hypomethylation is consistent with their carcinogenic activity, as it can lead to altered gene expression and increased cell proliferation.[26]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Toxicological aspects of trihalomethanes: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Comparison between Drinking Water Treated by Chlorination with Postchloramination versus Granular Activated Carbon (GAC) with Postchlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]

- 6. Assessment of the potential in vivo genotoxicity of three trihalomethanes: chlorodibromomethane, bromodichloromethane and bromoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. glenrose.com [glenrose.com]
- 10. askthenerd.com [askthenerd.com]
- 11. downtoearth.org.in [downtoearth.org.in]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. BROMOFORM - ACGIH [acgih.org]
- 14. Comparative renal and hepatotoxicity of halomethanes: bromodichloromethane, bromoform, chloroform, dibromochloromethane and methylene chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. who.int [who.int]
- 17. microbiologyinfo.com [microbiologyinfo.com]
- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 19. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 20. Genetic Toxicology [ntp.niehs.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. criver.com [criver.com]
- 23. fda.gov [fda.gov]
- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 25. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Bromodichloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Effect of trihalomethanes on cell proliferation and DNA methylation in female B6C3F1 mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative toxicity of Bromodichloromethane and other trihalomethanes]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b127517#comparative-toxicity-of-bromodichloromethane-and-other-trihalomethanes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com